molecular formula C14H10N2O6S B8562086 2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione CAS No. 109538-88-7

2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Cat. No.: B8562086
CAS No.: 109538-88-7
M. Wt: 334.31 g/mol
InChI Key: VFIPPRKNMLBVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a useful research compound. Its molecular formula is C14H10N2O6S and its molecular weight is 334.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

109538-88-7

Molecular Formula

C14H10N2O6S

Molecular Weight

334.31 g/mol

IUPAC Name

2-[(4-nitrophenoxy)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H10N2O6S/c17-14-12-3-1-2-4-13(12)23(20,21)15(14)9-22-11-7-5-10(6-8-11)16(18)19/h1-8H,9H2

InChI Key

VFIPPRKNMLBVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(chloromethyl) saccharin (3 g, 12.9 mmol) and sodium p-nitrophenoxide (2.55 g, 12.9 mmol) in THF (50 ml) was heated overnight at 50° C. and then refluxed for 45 minutes. The reaction mixture was cooled, poured into a dilute sodium bicarbonate/ice solution and extracted twice with ethyl acetate. The combined organic extracts were washed with sodium bicarbonate solution and water, dried (Na2SO4), and taken to dryness in vacuo. Chromatography (silica gel; MDC) afforded an oil that was crystallized from hot cyclohexane/ether. The resultant solid was recrystallized from ethanol to afford 0.92 g of 2-(4-nitrophenoxymethyl)-saccharin as white shiny platelets, mp 162°-164° C. 1H nmr (90 MHz, CDCl3, DMSO-d6):5.95 (2H, s). FDMS m/e 334 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium p-nitrophenoxide
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium bicarbonate ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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